2-(3-Bromopropoxy)ethanamine;hydrobromide
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Overview
Description
“2-(3-Bromopropoxy)ethanamine;hydrobromide” is a chemical compound with the molecular formula C5H13Br2NO .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol . The reaction occurs in a sealed tube to prevent the escape of ammonia . The process involves multiple stages, resulting in the formation of a mixture of amines and their salts .Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 262.971 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” are complex and occur in multiple stages . The process begins with the reaction of a halogenoalkane with ammonia, followed by a series of reversible reactions that ultimately result in the formation of the desired compound .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 262.97 . The InChI code for the compound is 1S/C5H12BrNO.BrH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis and reactions of “2-(3-Bromopropoxy)ethanamine;hydrobromide” and similar compounds are areas of ongoing research in organic chemistry . The ability to control the reactions to produce specific amines opens up possibilities for the development of new compounds with potential applications in various fields .
Properties
IUPAC Name |
2-(3-bromopropoxy)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO.BrH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVRWNMPUVJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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